molecular formula C10H6Cl2N2OS B2415590 2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide CAS No. 524924-26-3

2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide

Cat. No.: B2415590
CAS No.: 524924-26-3
M. Wt: 273.13
InChI Key: XUXVQIKOGRNZPD-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide is a chemical compound with the molecular formula C10H6Cl2N2OS. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiophene ring substituted with chlorine atoms and a pyridine ring attached to a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiophene derivatives with reduced functional groups.

    Substitution: Formation of thiophene derivatives with different substituents at the 2 and 5 positions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide is unique due to its specific combination of a thiophene ring, chlorine atoms, and a pyridine ring attached to a carboxamide group

Properties

IUPAC Name

2,5-dichloro-N-pyridin-3-ylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N2OS/c11-8-4-7(9(12)16-8)10(15)14-6-2-1-3-13-5-6/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUXVQIKOGRNZPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(SC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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